Ytterbium

Übersicht

Beschreibung

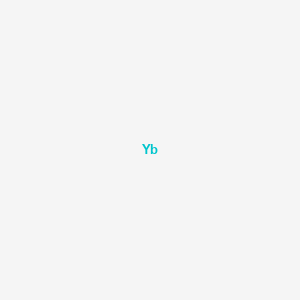

Ytterbium is a chemical element with the symbol Yb and atomic number 70. It is part of the lanthanide series and is classified as a rare-earth metal. This compound is a soft, malleable, and ductile metal with a bright silvery luster. It is relatively stable in air but can tarnish slightly over time. This compound was first discovered in 1878 by Swiss chemist Jean Charles Galissard de Marignac and is named after the village of Ytterby in Sweden, where it was initially found .

Wissenschaftliche Forschungsanwendungen

Ytterbium has a wide range of scientific research applications:

- Chemistry: this compound compounds are used as catalysts in various organic reactions and in the synthesis of metal-organic frameworks (MOFs) .

- Biology: this compound-doped materials are used in bioimaging and as biosensors .

- Medicine: Radioactive isotopes of this compound, such as this compound-169, are used in portable radiographic devices for medical imaging .

- Industry: this compound is used in the production of stainless steel to improve its mechanical properties, and in the manufacturing of memory devices and tunable lasers .

Safety and Hazards

Zukünftige Richtungen

Ytterbium has three allotropes labeled by the Greek letters alpha, beta, and gamma . Their transformation temperatures are −13 °C and 795 °C, although the exact transformation temperature depends on the pressure and stress . This compound is also being used in quantum computing and has potential applications in high-power fiber lasers . Researchers have discovered a new material that can be used to store and repeat quantum signals rapidly, a promising step toward a global quantum network .

Wirkmechanismus

Target of Action

Ytterbium (Yb) primarily targets biological macromolecules, such as DNA and proteins . In particular, Yb complexes have shown a high propensity for interacting with Bovine Serum Albumin (BSA) and DNA via hydrophobic interactions and van der Waals forces .

Mode of Action

This compound complexes interact with their targets through a variety of biophysical methods and molecular modeling studies . Techniques such as absorption spectroscopy, fluorescence spectroscopy, circular dichroism studies, viscosity experiments, and competitive experiments have been used to determine the interaction mode between DNA/BSA and the this compound-complex .

Biochemical Pathways

This compound complexes have been found to induce endoplasmic reticulum stress and apoptosis in cancer cells . This suggests that Yb complexes may affect the endoplasmic reticulum stress pathway, leading to programmed cell death. Additionally, Yb complexes have been associated with oxidative damage, as indicated by the up-regulation of malondialdehyde (MDA) and down-regulation of glutathione peroxidase (GSH-PX) and glutathione (GSH) content .

Pharmacokinetics

This compound complexes have been used for in vivo whole-body bioimaging . These complexes clear from the body through the hepatobiliary and renal systems, similar to most organic fluorophores . This suggests that Yb complexes have good bioavailability and are efficiently metabolized and excreted from the body.

Result of Action

The interaction of Yb complexes with biological targets can lead to various molecular and cellular effects. For instance, Yb complexes have shown promising anti-cancer activities, with cytotoxic IC50 values down to the sub-micromolar range . They have also demonstrated antimicrobial activity . In cancer cells, Yb complexes can induce apoptosis, a form of programmed cell death .

Action Environment

The action of Yb complexes can be influenced by environmental factors. For example, in the context of Environmental Barrier Coatings (EBCs), Yb silicates have been used to protect silicon carbide-based Ceramic Matrix Composites (CMCs) from high-temperature and high-humidity combustion environments . This suggests that the efficacy and stability of Yb complexes can be affected by factors such as temperature and humidity.

Biochemische Analyse

Biochemical Properties

Ytterbium plays a role in biochemical reactions, particularly in the form of this compound oxide nanoparticles. These nanoparticles interact with various biomolecules, including enzymes and proteins. For instance, biochemical analysis has shown that this compound oxide nanoparticles can cause oxidative damage by up-regulating malondialdehyde (MDA) levels and down-regulating glutathione peroxidase (GSH-PX) and glutathione (GSH) content . These interactions suggest that this compound can influence redox reactions and oxidative stress pathways.

Cellular Effects

This compound oxide nanoparticles have been observed to affect various cell types and cellular processes. In studies involving mouse models, this compound oxide nanoparticles accumulated in tissues such as the lung, liver, kidney, and heart . This accumulation led to increased oxidative stress, inflammatory responses, and pathological lesions. The nanoparticles also influenced cell signaling pathways, gene expression, and cellular metabolism, indicating that this compound can have significant impacts on cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. This compound oxide nanoparticles can bind to biomolecules, leading to enzyme inhibition or activation. For example, the up-regulation of MDA and down-regulation of GSH-PX and GSH content suggest that this compound interferes with antioxidant defense mechanisms . Additionally, the nanoparticles can induce changes in gene expression, further contributing to their biochemical and cellular effects.

Temporal Effects in Laboratory Settings

The effects of this compound oxide nanoparticles change over time in laboratory settings. Studies have shown that these nanoparticles are relatively stable but can degrade over extended periods. Acute exposure to this compound oxide nanoparticles through intranasal inhalation in mice caused significant bioaccumulation and oxidative stress within 30 days . Long-term effects on cellular function include chronic inflammation and tissue damage, highlighting the importance of monitoring temporal changes in this compound’s effects.

Dosage Effects in Animal Models

The effects of this compound oxide nanoparticles vary with different dosages in animal models. Higher doses of this compound oxide nanoparticles have been associated with increased toxicity, oxidative stress, and inflammatory responses . Threshold effects have been observed, where lower doses may not cause significant adverse effects, but higher doses lead to pronounced toxicity and pathological changes. It is crucial to determine safe dosage levels to minimize potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to oxidative stress and redox reactions. The interaction of this compound oxide nanoparticles with enzymes such as GSH-PX and biomolecules like GSH indicates that this compound can influence metabolic flux and metabolite levels . These interactions can disrupt normal cellular metabolism and contribute to the observed biochemical and cellular effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. This compound oxide nanoparticles can interact with transporters and binding proteins, affecting their localization and accumulation . Studies have shown significant bioaccumulation of this compound in organs such as the lung, liver, kidney, and heart, as well as in the olfactory bulb of the brain . These findings highlight the importance of understanding this compound’s transport and distribution to assess its potential impacts.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The nanoparticles can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the accumulation of this compound oxide nanoparticles in the olfactory bulb suggests specific targeting mechanisms . Understanding the subcellular localization of this compound is essential for elucidating its biochemical and cellular effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ytterbium can be prepared through various methods, including metallothermic reduction and ion-exchange techniques. One common method involves the reduction of this compound oxide (Yb₂O₃) with lanthanum metal, followed by vacuum distillation to purify the metal . Another method involves the direct precipitation reaction to produce this compound carbonate nanoparticles, which can then be thermally decomposed to form this compound oxide nanoparticles .

Industrial Production Methods: In industrial settings, this compound is typically extracted from minerals such as xenotime and euxenite. The extraction process involves solvent extraction and ion-exchange techniques to separate this compound from other rare-earth elements. The elemental metal is then obtained through metallothermic reduction .

Analyse Chemischer Reaktionen

Types of Reactions: Ytterbium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It reacts with oxygen to form this compound(III) oxide (Yb₂O₃), and with halogens to form this compound halides such as this compound(III) chloride (YbCl₃) .

Common Reagents and Conditions:

Oxidation: this compound reacts with oxygen at elevated temperatures to form this compound(III) oxide.

Reduction: this compound(III) compounds can be reduced to this compound(II) compounds using reducing agents like hydrogen or zinc dust.

Substitution: this compound halides can be used as reagents in organic synthesis, such as in the Aldol and Diels-Alder reactions.

Major Products:

- This compound(III) oxide (Yb₂O₃)

- This compound(III) chloride (YbCl₃)

- This compound(II) iodide (YbI₂)

Vergleich Mit ähnlichen Verbindungen

- Europium (Eu)

- Samarium (Sm)

- Thulium ™

- Lutetium (Lu)

Ytterbium’s unique properties, such as its low boiling point and stable dodecaborides, make it distinct among the lanthanides and valuable for various high-tech applications.

Eigenschaften

IUPAC Name |

ytterbium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Yb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWDYIZEMPQZHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Yb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Yb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046993 | |

| Record name | Ytterbium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Silvery, soft, malleable metal; [Sax] | |

| Record name | Ytterbium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2044 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

32997-62-9, 7440-64-4 | |

| Record name | Ytterbium hydride (YbH3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32997-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ytterbium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ytterbium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ytterbium | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ytterbium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ytterbium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | YTTERBIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MNQ4O4WSI1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

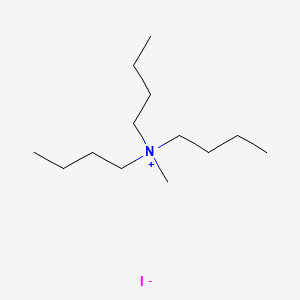

![9,10-Didehydro-N-[1-(hydroxymethyl)-propyl]-D-lysergamide](/img/structure/B1199605.png)